REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1COCC1>[Cl:5][CH2:4][CH2:3][CH2:2][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
65.6 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated under in vacuo
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The compound was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |